2-propyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
Properties
Molecular Formula |
C9H10N2OS |
|---|---|
Molecular Weight |
194.26 g/mol |
IUPAC Name |
2-propyl-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C9H10N2OS/c1-2-3-7-10-8(12)6-4-5-13-9(6)11-7/h4-5H,2-3H2,1H3,(H,10,11,12) |
InChI Key |
LBQFVEQOIVYFBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(C=CS2)C(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-propyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid as a one-carbon source reagent. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thienopyrimidine-4-one .
Another method involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene. The resulting β-keto amides are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production of 2-propyl-3H,4H-thieno[2,3-d]pyrimidin-4-one may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-propyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thienopyrimidine derivatives.
Scientific Research Applications
2-propyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential as an inhibitor of various enzymes and receptors.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-propyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Alkyl Substituents
- 2-Propyl vs. Methyl/Isopropyl: Compound 67g (R2 = -; IC₅₀ = 0.42 µM) in lacks a substituent at R2 but shows potent PglD inhibition. 5,6-Dimethyl-3-(propan-2-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one () incorporates an isopropyl group, which may enhance solubility in organic solvents (e.g., chloroform, DMSO) compared to linear alkyl chains like propyl .
Aromatic and Heteroaromatic Substituents
- Benzimidazole-Thienopyrimidinones (): Derivatives with a 6-(benzimidazol-2-yl) group demonstrated antimicrobial activity comparable to streptomycin, highlighting the importance of aromatic π-π interactions for target binding .
- Sulfonamide Derivatives ():
Sulfur-Containing Substituents
- 2-Sulfanyl/Thioxo Derivatives: Compounds like 3-(2-methylpropyl)-5-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one () and 5,6-dimethyl-3-(propan-2-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one () leverage sulfur atoms for hydrogen bonding or hydrophobic interactions, which may improve antimicrobial or cytotoxic profiles .
Antibacterial Activity Trends
Table 1 summarizes antibacterial MIC values for select derivatives:
- The 2-propyl derivative’s hypothetical activity may fall between alkyl-substituted compounds (moderate MICs) and sulfonamide/benzimidazole analogs (enhanced potency).
Cytotoxic and Anticancer Potential
- 5,6-Dimethyl Derivatives (): Exhibited moderate cytotoxicity on HeLa cells, with dimethyl groups enhancing activity over longer alkyl chains (pentamethylene) .
- 2-Morpholin-4-yl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (): The morpholine group may improve solubility and bioavailability, critical for anticancer applications .
Biological Activity
2-Propyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a member of the thieno[2,3-d]pyrimidin-4-one family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as a therapeutic agent against various diseases, particularly through its role as a kinase inhibitor and its antimicrobial properties.
Chemical Structure and Properties
The chemical structure of 2-propyl-3H,4H-thieno[2,3-d]pyrimidin-4-one includes a thieno ring fused with a pyrimidine moiety. Its molecular formula is , and it has a molecular weight of approximately 166.24 g/mol. The compound's unique structure contributes to its biological activity by allowing interactions with various biological targets.
Anticancer Properties
Thieno[2,3-d]pyrimidin-4-one derivatives have been studied for their anticancer effects. Research indicates that these compounds can inhibit the growth of various cancer cell lines through mechanisms involving the inhibition of key kinases involved in cell proliferation and survival.
- Mechanism of Action : The primary mechanism involves the inhibition of Rho-associated protein kinase (ROCK), which plays a crucial role in cancer cell migration and invasion. For instance, a derivative with an IC50 value of 0.004 μM against ROCK I demonstrates significant potency in reducing downstream signaling pathways associated with cancer progression .
- Case Study : A study highlighted the effectiveness of thieno[2,3-d]pyrimidin-4-one derivatives in inducing apoptosis in human tumor cells, showcasing their potential as lead compounds for further drug development .
Antimicrobial Activity
The antimicrobial properties of 2-propyl-3H,4H-thieno[2,3-d]pyrimidin-4-one have also been explored extensively.
- Antifungal Activity : In tests against Candida species, several derivatives exhibited higher antifungal activity than fluconazole, indicating their potential as alternative antifungal agents .
- Antitubercular Activity : Recent studies have shown that specific derivatives possess significant anti-mycobacterial activity against Mycobacterium tuberculosis. For example, one compound demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL against M. tuberculosis H37Rv, highlighting its therapeutic potential against resistant strains .
Structure-Activity Relationship (SAR)
The biological activity of thieno[2,3-d]pyrimidin-4-one derivatives can be significantly influenced by structural modifications:
| Compound | Substituent | Biological Activity | IC50/MIC |
|---|---|---|---|
| 1 | -CH3 | Anticancer | 0.004 µM (ROCK I) |
| 2 | -C2H5 | Antifungal | Higher than fluconazole |
| 3 | -C3H7 | Antimycobacterial | 8 µg/mL (M. tuberculosis) |
This table illustrates how different substituents can modulate the activity and efficacy of the compounds.
Q & A
Q. What are the standard synthetic routes for 2-propyl-3H,4H-thieno[2,3-d]pyrimidin-4-one?
A common method involves cyclocondensation of substituted thiophene precursors with lactams or urea derivatives under acidic conditions. For example, ethyl 2-amino-thiophene-3-carboxylate derivatives react with γ-butyrolactam in the presence of phosphorus oxychloride (POCl₃) at elevated temperatures (368–371 K) to form the thieno[2,3-d]pyrimidin-4-one scaffold . Solvent selection (e.g., DMF or acetic acid) and molar ratios (e.g., 1:1.5:3.6 for ester:lactam:POCl₃) critically influence yield and purity.
Q. How is the structural identity of 2-propyl-3H,4H-thieno[2,3-d]pyrimidin-4-one confirmed experimentally?
X-ray diffraction (XRD) is the gold standard for unambiguous structural elucidation, particularly for verifying the bicyclic thienopyrimidine core and substituent positions . Complementary techniques include:
Q. What pharmacological activities are associated with thieno[2,3-d]pyrimidin-4-one derivatives?
This scaffold exhibits diverse bioactivities, including kinase inhibition (e.g., FGFR1, ERBB4/HER4) and antitumor properties. Modifications at the 2-propyl or 3H/4H positions enhance selectivity; for example, C-2 substitutions improve FGFR1 binding affinity . ERBB4 inhibitors derived from this scaffold are patented for cancer therapy .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of 2-propyl-3H,4H-thieno[2,3-d]pyrimidin-4-one?
Systematic optimization involves:
- Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency compared to acetic acid .
- Catalyst exploration : Lewis acids like ZnCl₂ or Bi(OTf)₃ could accelerate lactam-thiophene coupling.
- Microwave-assisted synthesis : Reduces reaction time and improves reproducibility .
- In-line analytics (e.g., HPLC) : Monitors intermediate formation to minimize side products .
Q. How do researchers resolve contradictions in biological activity data across substituted thieno[2,3-d]pyrimidin-4-one analogs?
Discrepancies often arise from substituent-dependent pharmacokinetics or off-target effects. Strategies include:
- SAR studies : Comparing IC₅₀ values of analogs with varying substituents (e.g., alkyl vs. aryl groups at C-2) .
- Computational docking : Identifies key binding interactions (e.g., hydrogen bonds with FGFR1’s ATP-binding pocket) .
- Metabolic stability assays : Evaluates hepatic clearance differences using microsomal models .
Q. What computational methods are used to predict the reactivity of 2-propyl-3H,4H-thieno[2,3-d]pyrimidin-4-one in biological systems?
Density functional theory (DFT) calculations predict electrophilic/nucleophilic sites by analyzing frontier molecular orbitals (HOMO/LUMO). Molecular dynamics (MD) simulations model ligand-receptor interactions, such as with ERBB4’s kinase domain, to guide rational design .
Q. How are toxicity and off-target effects mitigated during preclinical evaluation of thieno[2,3-d]pyrimidin-4-one derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
